4-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid
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Overview
Description
4-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety substituted with an isopropylamino group and an oxoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxybenzoic acid with isopropylamine and an appropriate oxoethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group can form hydrogen bonds or ionic interactions with active sites, while the oxoethoxy group may participate in additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar in structure but lacks the isopropylamino and oxoethoxy groups.
4-(4-Isopropylbenzyl)aminobenzoic acid: Contains a similar isopropylamino group but differs in the overall structure.
Uniqueness
4-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(2)13-11(14)7-17-10-5-3-9(4-6-10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKUCVNMPBMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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